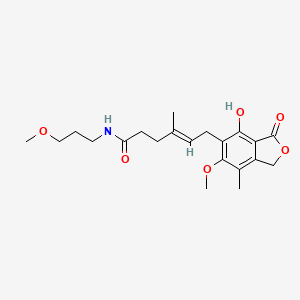![molecular formula C23H25N3O2 B12163016 6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12163016.png)
6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a phenylpiperidinylmethyl group, and a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with the pyridazinone core.
Attachment of the Phenylpiperidinylmethyl Group: This step involves the alkylation of the pyridazinone core with a phenylpiperidine derivative, often using alkyl halides or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Functionalized aromatic derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one has been studied for its potential pharmacological properties. It may exhibit activity as a receptor ligand, enzyme inhibitor, or modulator of biological pathways.
Medicine
In medicine, this compound is of interest for its potential therapeutic applications. It may serve as a lead compound in drug discovery, particularly for targeting neurological disorders, inflammation, or cancer.
Industry
Industrially, the compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its versatile reactivity makes it suitable for various applications in manufacturing and technology.
作用機序
The mechanism of action of 6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one depends on its specific biological target. Generally, it may interact with molecular targets such as receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
6-(2-Hydroxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
6-(2-Methoxyphenyl)-2-[(4-methylpiperidin-1-yl)methyl]pyridazin-3(2H)-one: Similar structure but with a methyl group on the piperidine ring.
6-(2-Methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)ethyl]pyridazin-3(2H)-one: Similar structure but with an ethyl linker instead of a methyl linker.
Uniqueness
The uniqueness of 6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group can influence its solubility and reactivity, while the phenylpiperidinylmethyl group can affect its binding affinity and selectivity for biological targets.
特性
分子式 |
C23H25N3O2 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
6-(2-methoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C23H25N3O2/c1-28-22-10-6-5-9-20(22)21-11-12-23(27)26(24-21)17-25-15-13-19(14-16-25)18-7-3-2-4-8-18/h2-12,19H,13-17H2,1H3 |
InChIキー |
VGELBBBVXVACSW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCC(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12162948.png)
![{1-[({[5-(4-chlorophenyl)-2-oxopyrazin-1(2H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B12162949.png)
![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-5-carboxamide](/img/structure/B12162950.png)

![9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162954.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12162956.png)
![N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12162960.png)
![N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B12162963.png)
![methyl 2-[(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12162964.png)
![6-fluoro-2-methyl-3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}quinazolin-4(3H)-one](/img/structure/B12162972.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B12162993.png)

